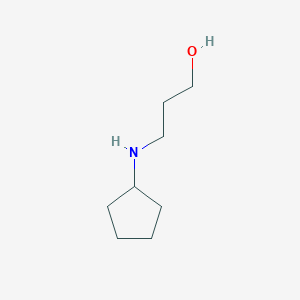

3-(Cyclopentylamino)propan-1-OL

Description

3-(Cyclopentylamino)propan-1-OL is a secondary alcohol featuring a cyclopentylamine substituent attached to a propanol backbone. Compounds with amino-propanol scaffolds are frequently employed in pharmaceutical research due to their versatility in interacting with biological targets, such as receptors or enzymes, via hydrogen bonding and hydrophobic interactions .

Propriétés

IUPAC Name |

3-(cyclopentylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-7-3-6-9-8-4-1-2-5-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGWOXFZBHODPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506906 | |

| Record name | 3-(Cyclopentylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55611-99-9 | |

| Record name | 3-(Cyclopentylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)propan-1-OL typically involves the reaction of cyclopentylamine with an appropriate propanol derivative. One common method is the reductive amination of cyclopentanone with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(Cyclopentylamino)propan-1-OL may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques are often employed to optimize the reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclopentylamino)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Cyclopentyl ketone and propanal derivatives.

Reduction: Cyclopentylamine and propanol derivatives.

Substitution: Various halogenated and alkylated derivatives.

Applications De Recherche Scientifique

3-(Cyclopentylamino)propan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(Cyclopentylamino)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Propanolamines

(a) 3-Amino-1-propanol

- Structure : Simplest analog, lacking the cyclopentyl group.

- Applications: Used as a pharmaceutical secondary standard (Product No. PHR1339) .

- Key Differences: The absence of the cyclopentyl group reduces steric hindrance and lipophilicity, likely resulting in higher aqueous solubility but lower metabolic stability compared to 3-(Cyclopentylamino)propan-1-OL .

(b) 3-(Propylamino)propan-1-ol (CAS 38825-85-3)

- Structure: Features a linear propylamino group instead of cyclopentylamine.

- Applications : Utilized as a research chemical in synthetic workflows .

(c) 3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol (CAS 32229-98-4)

- Structure : Incorporates a piperazine ring and chlorophenyl moiety.

- Applications : Pharmaceutical impurity standard .

- Key Differences: The piperazine ring introduces basicity, enhancing water solubility. The chlorophenyl group adds aromaticity and electron-withdrawing effects, which may influence receptor affinity compared to the non-aromatic cyclopentyl group in the target compound .

Aromatic and Bulky Substituted Analogs

3-[(1-Naphthylmethyl)amino]propan-1-OL (CAS 14131-11-4)

- Structure : Contains a naphthylmethyl group, introducing aromatic bulk.

- Applications: Potential use in drug discovery due to its bulky substituent .

- Key Differences : The naphthyl group significantly increases molecular weight and hydrophobicity, which may impede solubility but enhance binding to hydrophobic pockets in proteins. This contrasts with the cyclopentyl group, which balances lipophilicity and rigidity .

Data Table: Structural and Functional Comparison

*Estimated based on structural analogs.

Activité Biologique

3-(Cyclopentylamino)propan-1-OL, also known by its CAS number 55611-99-9, is a compound that has garnered interest in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

3-(Cyclopentylamino)propan-1-OL is characterized by a cyclopentyl group attached to an amino group and a propanol chain. This unique structure bestows specific reactivity and biological activity distinct from other similar compounds.

The biological activity of 3-(Cyclopentylamino)propan-1-OL involves several mechanisms:

- Receptor Interaction : The compound can modulate the activity of various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, affecting metabolic processes.

- Ion Channel Effects : It has been shown to interact with voltage-gated calcium channels (CaV2.2), which play a critical role in pain signaling pathways.

Biological Activity Overview

Research indicates that 3-(Cyclopentylamino)propan-1-OL exhibits a range of biological activities, particularly in pain management and neurological conditions.

Table 1: Summary of Biological Activities

Case Study 1: Neuropathic Pain Model

A study investigated the effects of a racemic mixture involving 3-(Cyclopentylamino)propan-1-OL (C2230) in a spared nerve injury (SNI) model. The results showed that intraperitoneal administration significantly mitigated mechanical allodynia in both male and female mice. The effective dose for achieving a 20% reduction in pain was found to be approximately 4.9 mg/kg for males, indicating strong potential for clinical application in neuropathic pain management .

Case Study 2: Orofacial Pain Model

Another study explored the efficacy of C2230 in a chronic constriction injury model affecting the infraorbital nerve. Results indicated that intranasal administration led to significant improvements in mechanical thresholds and reduced pain responses compared to vehicle-treated groups. This suggests that C2230 could be beneficial for treating orofacial pain conditions .

Research Findings and Discussions

The diverse biological activities of 3-(Cyclopentylamino)propan-1-OL highlight its potential as a therapeutic agent. Its ability to modulate pain pathways makes it a candidate for further investigation in clinical trials targeting chronic pain conditions.

Table 2: Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 3-(Cyclopentylamino)propan-1-OL | Modulates CaV2.2 channels | Neuropathic pain |

| Cyclopentylamine | General amine reactivity | Various pharmacological applications |

| Propanol | Simple alcohol effects | Solvent, intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.